Nikkomycin X
描述
属性
CAS 编号 |
72864-26-7 |
|---|---|
分子式 |
C20H25N5O10 |
分子量 |
495.4 g/mol |
IUPAC 名称 |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)10-3-2-9(27)4-22-10)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-8(6-26)23-20(25)34/h2-7,11-16,18,27-30H,21H2,1H3,(H,23,34)(H,24,31)(H,32,33) |
InChI 键 |
AYXHZRVSIUJLAE-UHFFFAOYSA-N |
SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |
规范 SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |
其他CAS编号 |
75044-69-8 |
同义词 |
nikkomycin X |
产品来源 |
United States |
Biosynthetic Pathways and Genetic Regulation of Nikkomycin X
Molecular Genetics of Nikkomycin (B1203212) X Biosynthesis
Regulatory Mechanisms and Signaling Systems Governing Production (e.g., cprC, sabA)
The regulation of nikkomycin biosynthesis in Streptomyces ansochromogenes is a sophisticated process that extends beyond a single pathway-specific activator. A key element of this control is a butenolide signaling system, which fine-tunes the production of the antibiotic. nih.gov This system involves a gene cluster responsible for the synthesis of signaling molecules known as SABs (Streptomyces-associated butenolides), with the sabA gene encoding a crucial biosynthetic enzyme. nih.govresearchgate.net
The regulatory cascade is initiated by the SABs, which function as signaling molecules. These molecules are synthesized by proteins encoded by the sab gene cluster, including SabA, SabP, and SabD. researchgate.net The butenolide molecules then interact with a specific receptor protein, SabR1. In the absence of the SABs, SabR1 acts as a repressor, binding to the promoter regions of several genes, including cprC and sabA itself, thereby inhibiting their transcription. nih.gov
Upon binding of the SAB signaling molecules, SabR1 undergoes a conformational change and dissociates from its target DNA sequences. This action lifts the repression of the cprC gene. nih.govresearchgate.net The protein product of cprC is itself a transcriptional activator. CprC positively regulates the expression of adpA, a pleiotropic regulatory gene that plays a broad role in the development and secondary metabolism of Streptomyces. nih.gov
The activation of adpA is a critical juncture in the cascade, as AdpA then stimulates the transcription of sanG, the pathway-specific transcriptional activator for the nikkomycin biosynthetic gene cluster. researchgate.net Finally, SanG directly binds to the promoter regions of the nikkomycin biosynthetic genes, such as the sanN-sanO operon, to switch on the production of Nikkomycin X. researchgate.netnih.gov Therefore, the sabA-dependent butenolide signaling pathway represents a hierarchical regulatory system that integrates environmental or population-density signals to control the specialized metabolism leading to nikkomycin production. Disruption of sabA has been shown to abolish nikkomycin production, a phenotype that can be rescued by the external addition of SABs or by deleting the repressor gene sabR1. nih.gov
| Gene | Function/Role in this compound Regulation | Effect of Disruption/Deletion | Reference |
| sabA | Encodes a key enzyme for the biosynthesis of SAB signaling molecules. | Abolishes nikkomycin production. | nih.gov |
| sabR1 | Encodes a receptor protein that acts as a repressor of cprC and sabA in the absence of SABs. | Deletion in a ΔsabA background restores nikkomycin production. | nih.gov |
| cprC | Encodes a transcriptional activator that is repressed by SabR1 and positively regulates adpA. | Transcription is strongly repressed by SabR1. | nih.gov |
| adpA | Encodes a pleiotropic regulatory protein that activates sanG. | Activated by CprC. | nih.gov |
| sanG | Encodes the pathway-specific transcriptional activator for the nikkomycin BGC. | Activated by AdpA; disruption abolishes nikkomycin biosynthesis. | researchgate.net |
Strategies for Biosynthetic Pathway Engineering and Optimization
The detailed understanding of the this compound biosynthetic pathway has opened avenues for its rational manipulation. Genetic engineering techniques are now being applied to modify the biosynthetic machinery to not only increase production yields but also to create novel derivatives of this compound with potentially enhanced properties.
Genetic Manipulation for Selective this compound Analog Production
The nikkomycin biosynthetic pathway naturally produces a mixture of related compounds, including this compound and Nikkomycin Z, which differ in their nucleoside base. The structural similarity of these compounds complicates the downstream purification process. nih.gov Genetic engineering offers a powerful solution to this issue by enabling the selective production of a single desired analog.
Another approach to generating novel analogs involves modifying the non-ribosomal peptide synthetase (NRPS) machinery responsible for constructing the peptidyl moiety of this compound. The β-hydroxylation of L-histidine, a key step in forming the imidazolone (B8795221) base, is catalyzed by the cytochrome P450 enzyme NikQ while the histidine is tethered to the NRPS NikP1. nih.gov Engineering the substrate specificity of the adenylation domain of NikP1 or swapping NRPS domains or modules could lead to the incorporation of different amino acids, thereby creating a diverse library of new nikkomycin structures. springernature.comnih.govrsc.org
| Genetic Target | Engineering Strategy | Outcome | Reference |
| sanO / sanQ | Gene disruption/inactivation in S. ansochromogenes. | Abolished this compound production; selective production of Nikkomycin Z. | nih.gov |
| NikP1 (NRPS) | Domain swapping/adenylation domain engineering (potential). | Incorporation of alternative amino acids to create novel peptidyl analogs. | nih.govspringernature.com |
| Entire BGC | Reassembling and introducing an additional copy of the nikkomycin BGC into the producer strain. | Increased overall nikkomycin production. | nih.gov |
Precursor-Directed Biosynthesis and Mutasynthesis Approaches
Precursor-directed biosynthesis and mutasynthesis are powerful techniques that combine genetic engineering with synthetic chemistry to generate novel natural product analogs. These methods involve blocking the biosynthesis of a specific precursor within the wild-type producer and then feeding chemically synthesized analogs of that precursor to the mutant culture. The biosynthetic enzymes in the mutant strain can then incorporate these unnatural building blocks to produce novel compounds.
A successful application of this strategy in nikkomycin biosynthesis involved the inactivation of the sanL gene in S. ansochromogenes. nih.gov The sanL gene is involved in the biosynthesis of the hydroxypyridyl-homothreonine (HPHT) peptidyl moiety of this compound and Z. The resulting ΔsanL mutant was unable to produce the natural nikkomycins but was able to incorporate exogenously supplied structural analogs of the amino acid precursor. nih.gov
When this ΔsanL mutant was fed with nicotinic acid, two new nikkomycin analogs, designated Nikkomycin Px and Nikkomycin Pz, were produced. nih.gov Structural analysis confirmed that these novel compounds incorporated a 4-(3'-pyridinyl)-homothreonine moiety instead of the natural HPHT. nih.gov Importantly, bioassays revealed that Nikkomycin Px and Pz exhibited antifungal activity comparable to that of this compound and Z and also displayed enhanced stability under various pH and temperature conditions, highlighting the potential of this approach to generate analogs with improved pharmaceutical properties. nih.gov
| Mutant Strain | Blocked Precursor | Fed Analog | Novel Compound(s) Produced | Reference |
| S. ansochromogenes ΔsanL | Hydroxypyridyl-homothreonine (HPHT) | Nicotinic acid | Nikkomycin Px, Nikkomycin Pz | nih.gov |
| Saccharopolyspora erythraea (Erythromycin producer) | Propionyl-CoA (starter unit) | Various synthetic diketides | Unnatural polyketides | nih.gov |
Synthetic Chemistry and Analogue Development of Nikkomycin X
Total Synthesis Methodologies for Nikkomycin (B1203212) X and Related Analogues
The total synthesis of Nikkomycin X and its structural relatives, such as Nikkomycin Sz and Soz, involves intricate multi-step processes that require precise control over stereochemistry and functional group compatibility. While specific total syntheses of this compound itself are less prominently detailed in the provided search results compared to some analogues, the methodologies employed for related compounds offer insights into the general strategies and challenges. For instance, the synthesis of Nikkomycins Sz and Soz has been achieved through convergent routes employing neighboring group participation N-glycosylation and stereoselective oxidation state installation acs.orgacs.org. Similarly, the synthesis of carbocyclic analogues of Nikkomycin C has utilized imino Diels–Alder reactions followed by palladium-mediated substitutions and osmylation, showcasing diverse approaches to constructing the core skeleton psu.edursc.org. These efforts highlight the importance of building blocks and strategic bond formations to assemble the complex peptidyl nucleoside framework.
A critical aspect of Nikkomycin synthesis is the precise control of stereochemistry, particularly at the glycosidic linkage and within the amino acid side chain. Strategies often involve stereoselective glycosylation reactions to form the N-glycosidic bond between the uracil (B121893) base and the sugar moiety. Techniques such as neighboring group participation in N-glycosylation have been employed acs.orgacs.org. Furthermore, the synthesis of C-glycosyl amino acids, which share structural similarities with Nikkomycin Z, relies on stereoselective coupling reactions, often employing palladium catalysis to achieve dual stereocontrol at key centers acs.org. General advances in carbohydrate chemistry, including palladium-catalyzed glycosylations and other metal-promoted reactions, provide a toolbox for constructing the stereochemically rich sugar components found in Nikkomycins thieme-connect.de.
The synthesis of this compound and its analogues is fraught with specific chemical challenges. The uracil base, a key component, exhibits poor redox tolerance, meaning it can be easily degraded or altered under oxidizing or reducing conditions commonly used in organic synthesis acs.orgacs.org. Additionally, the trans-fused furanopyran monosaccharide core, as seen in Nikkomycins Sz and Soz, presents high strain, demanding carefully controlled reaction conditions acs.orgacs.org. The glycosidic bond linking the nucleobase to the sugar is also notably acid-sensitive, requiring protection strategies and mild deprotection methods to avoid cleavage or rearrangement acs.orgacs.org. Overcoming these inherent sensitivities is paramount for successful total synthesis.
Semi-synthetic Derivatization and Chemical Modification Studies
Beyond total synthesis, semi-synthetic approaches and direct chemical modifications of this compound or its precursors offer alternative routes to analogue generation. Mutasynthesis, a technique involving the feeding of precursor analogues to a metabolically blocked mutant strain, has been successfully employed to produce novel Nikkomycin analogues, such as Nikkomycin Px and Pz, by supplementing a Streptomyces ansochromogenes mutant with nicotinic acid nih.govnih.gov. These analogues were found to possess comparable antifungal activities to this compound and Z but exhibited enhanced stability under varying pH and temperature conditions nih.govnih.gov. Late-stage diversification using biocatalysis is also emerging as a valuable strategy for manipulating the structures of natural products like Nikkomycins, offering a greener alternative to traditional chemical synthesis for generating diverse derivatives frontiersin.org.
Combinatorial Chemical Synthesis for Structural Diversification
Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of structurally diverse compounds, enabling efficient exploration of structure-activity relationships. For Nikkomycins, this approach has been applied to create libraries of analogues. For example, a combinatorial library of 450 Nikkomycin analogues was synthesized on solid support using the Ugi reaction, a multicomponent coupling strategy. This method involved coupling a key aldehyde intermediate with various carboxylic acids and isocyanides, followed by cleavage and deprotection to yield a diverse set of peptidyl nucleosides d-nb.info. Such high-throughput synthesis methods are crucial for identifying lead compounds with improved potency, stability, or altered biological profiles.
Compound List
this compound
Nikkomycin Z
Nikkomycin Sz
Nikkomycin Soz
Nikkomycin Px
Nikkomycin Pz
Nikkomycin B
Polyoxin C
Carbocyclic Nikkomycin C analogue
Hikizimycin
Amipurimycin
Ibrexafungerp
BSG005
Nystatin A
T-2307
Pentamidine
Echinocandins
Pneumocandins
Papulacandins
Molecular Mechanisms of Action of Nikkomycin X
Inhibition of Chitin (B13524) Synthase Enzymes
The primary molecular target of Nikkomycin (B1203212) X is chitin synthase (Chs), a class of membrane-embedded glycosyltransferase enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.
Nikkomycin X functions as a competitive inhibitor of chitin synthase enzymes. nih.gov Along with related compounds like Nikkomycin Z and Polyoxin D, it directly competes with the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), for binding at the active site. nih.govchemicalbook.com This mode of inhibition means that this compound reversibly binds to the enzyme's active site, preventing the substrate from binding and thus halting chitin polymerization. The inhibitory potency, often expressed as the inhibition constant (Kᵢ), can vary significantly between different chitin synthase isozymes. For instance, studies on yeast chitin synthases have revealed Kᵢ values for nikkomycins to be in the range of 0.2 to 1000 µM. nih.gov The binding affinity of the closely related inhibitor Nikkomycin Z for chitin synthase 2 (Chs2) from Candida albicans has been measured using isothermal titration calorimetry, showing a dissociation constant (Kd) of approximately 190 nM. nih.gov
| Inhibitor | Enzyme Target | Organism | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Nikkomycin Z | SmNodC (Model for Chs) | Sinorhizobium meliloti | 0.25 µM |
| Nikkomycin Z | Chs2 | Candida albicans | 1.5 ± 0.5 µM |
| Nikkomycins | Chitin Synthases | Yeast | 0.2–1000 µM |
The efficacy of this compound as a competitive inhibitor stems from its structural similarity to the natural substrate, UDP-GlcNAc. chemicalbook.commedchemexpress.com this compound is a nucleoside-peptide compound, possessing a chemical scaffold that closely resembles the UDP-GlcNAc molecule. nih.govchemicalbook.com This structural analogy allows it to be recognized by and fit into the catalytic site of the chitin synthase enzyme. nih.gov Cryo-electron microscopy structures of chitin synthase bound to the related compound Nikkomycin Z have provided detailed insights into this molecular mimicry, showing how the inhibitor occupies the substrate-binding site. ebi.ac.ukrcsb.org The uracil (B121893) and ribose components of the nikkomycin molecule align with the uridine (B1682114) portion of UDP-GlcNAc, while its amino acid moiety occupies the region where the N-acetylglucosamine sugar would normally bind. This occupation of the active site physically obstructs the binding of the authentic substrate, thereby preventing the transfer of GlcNAc to the growing chitin polymer. nih.gov
Fungi typically possess multiple isozymes of chitin synthase (e.g., Chs1, Chs2, Chs3), each playing a distinct role in cell wall maintenance, septum formation, and repair. researchgate.net Nikkomycins, including this compound, exhibit differential inhibitory activity against these various isozymes. researchgate.net For example, in Saccharomyces cerevisiae, Chs2 is more resistant to nikkomycins than the repair enzyme Chs1, with differences in Kᵢ values between the two isozymes reaching up to three orders of magnitude under certain assay conditions. researchgate.net
| Isozyme | Function | IC₅₀ Value (µM) |
|---|---|---|
| CaChs1 | Cell wall repair | 15 |
| CaChs2 | Primary septum formation | 0.8 |
| CaChs3 | Cell wall chitin synthesis | 13 |
Data from a study on Nikkomycin Z, a close structural analog of this compound. nih.gov
Downstream Cellular and Biochemical Effects
The inhibition of chitin synthase at the molecular level triggers a cascade of downstream effects that compromise the structural and functional integrity of the fungal cell.
By blocking the synthesis of chitin, a critical structural polysaccharide, this compound directly interferes with the biogenesis of the fungal cell wall. mdpi.comtoku-e.com This leads to a weakened cell wall that is unable to withstand internal osmotic pressure. In many fungi, this disruption results in an absence of chitin, particularly at sites of active growth such as the septum, which is essential for cell division. nih.gov The consequence of this compromised cell wall integrity is often cell lysis and death, especially under osmotically sensitive conditions. nih.gov
The proper localization and activity of chitin synthases are vital for fungal morphogenesis, including processes like yeast budding, hyphal extension, and septum formation. By inhibiting these enzymes, this compound causes significant defects in fungal development. A primary effect observed in yeast is the failure to form a proper septum between mother and daughter cells. nih.gov This leads to abnormal cell morphology, arrest of the cell cycle, and ultimately, inhibition of vegetative growth. nih.gov The inability to properly synthesize and deposit chitin disrupts the carefully orchestrated process of cell division and polarized growth, thereby halting fungal proliferation.
Interaction with Fungal Transport Systems
The cellular uptake of this compound in fungi is a critical prerequisite for its antifungal activity, as its target, chitin synthase, is located intracellularly. The efficacy of this compound is therefore highly dependent on its ability to be transported across the fungal plasma membrane. Research has demonstrated that this compound utilizes the cell's own peptide transport systems for entry, a mechanism often referred to as "illicit transport."
Detailed kinetic studies, particularly with the closely related and well-researched compound Nikkomycin Z, have elucidated the specifics of this transport process in pathogenic yeasts such as Candida albicans. These studies have revealed that Nikkomycin Z is actively transported into the fungal cell via permeases intended for the uptake of di- and tripeptides. nih.govnih.gov This reliance on peptide transporters means that the antifungal activity of nikkomycins can be influenced by the presence of external peptides, which can act as competitive inhibitors of its uptake. nih.gov
Evidence for the involvement of peptide transport systems comes from several lines of investigation. Kinetic transport assays using radiolabeled Nikkomycin Z have demonstrated saturable uptake kinetics, characteristic of carrier-mediated transport. asm.org Furthermore, competition studies have shown that the uptake of Nikkomycin Z can be significantly inhibited by the presence of specific di- and tripeptides. asm.org
A pivotal finding in this area was the isolation of a Nikkomycin Z-resistant mutant of C. albicans. nih.govasm.org This mutant was found to have a defect in its dipeptide transport system, leading to a greatly diminished capacity to take up the drug. nih.govnih.gov Interestingly, this mutant exhibited an increased ability to transport tripeptides, suggesting the presence of multiple peptide transport systems in C. albicans with distinct specificities and the ability to adapt to environmental conditions. nih.govasm.org
The kinetic parameters of Nikkomycin Z transport have been quantified in C. albicans, providing a clearer picture of its interaction with the fungal transport machinery.
Table 1: Kinetic Parameters of [³H]Nikkomycin Z Uptake in Candida albicans asm.org
| Parameter | Wild Type (ATCC 26278) | Nikr Mutant |
| Km (µM) | 4 | Not Determined |
| Vmax (pmol/min/10⁵ cells) | 0.25 | Not Determined |
Data derived from studies on Nikkomycin Z, a close structural analog of this compound.
These findings highlight the affinity of the fungal peptide transport system for Nikkomycin Z. The Vmax value indicates the maximum rate of transport into the cell.
Competition studies have been instrumental in confirming that Nikkomycin Z shares a common transport pathway with other peptides. The inhibitory constant (Ki) quantifies the ability of a compound to inhibit the transport of another.
Table 2: Competitive Inhibition of Peptide Transport by Nikkomycin Z in Candida albicans (ATCC 26278) asm.org
| Transported Substrate | Competing Inhibitor | Ki (µM) |
| [¹⁴C]Trimethionine | Nikkomycin Z | 4 |
| [³H]Nikkomycin Z | Trimethionine | 20 |
Data derived from studies on Nikkomycin Z.
The data shows that Nikkomycin Z is an effective competitor for the peptide transport system, with a Ki value for the inhibition of trimethionine uptake that is identical to its own transport Km. This strongly suggests they are transported by the same permease. Conversely, trimethionine also competitively inhibits Nikkomycin Z uptake. asm.org
Further research in the yeast Yarrowia lipolytica has also determined kinetic parameters for Nikkomycin Z uptake, showing a Km of 24 µM and a Vmax of 2.2 nmol min⁻¹ (mg dry wt)⁻¹. researchgate.net This indicates that reliance on peptide transport systems is a mechanism that may be conserved across different fungal species.
Structure Activity Relationships Sar and Conformational Studies of Nikkomycin X
Elucidation of Essential Structural Features for Chitin (B13524) Synthase Inhibition
Nikkomycin (B1203212) X's efficacy as a chitin synthase inhibitor stems from its ability to act as a competitive analog of the enzyme's natural substrate, UDP-N-acetylglucosamine. nih.gov This mimicry is achieved through a combination of essential structural components that are critical for binding to the enzyme's active site. Nikkomycins are classified as peptidyl nucleoside antibiotics. cuny.eduresearchgate.net
The fundamental framework required for activity includes:
The Aminohexuronic Acid Moiety: This six-carbon sugar-acid component of the nucleoside is analogous to the uridine (B1682114) part of UDP-N-acetylglucosamine, allowing it to fit into the corresponding binding pocket of the enzyme. nih.gov
The N-terminal Amino Acid: The amino acid portion of the molecule plays a crucial role in the interaction with the enzyme. For Nikkomycin X, this amino acid is a derivative of histidine. vu.nl The L-configuration of this amino acid is important for optimal interaction with the chitin synthase active site. nih.gov
The Nucleobase: The specific heterocyclic base—4-formyl-4-imidazolin-2-one in the case of this compound—is a key recognition element. researchgate.netvu.nl It is derived biosynthetically from L-histidine. vu.nl
Cryo-electron microscopy studies of the closely related Nikkomycin Z bound to chitin synthase from Candida albicans reveal that the inhibitor binds in an extended conformation within a cytosolic tunnel near the membrane–water interface. nih.govnih.gov The uracil (B121893) group of Nikkomycin Z is positioned between specific amino acid residues (K578 and Y455 in S. cerevisiae Chs1), while its 5'-carboxylate group faces an electropositive region of the binding pocket, highlighting the importance of electrostatic interactions. nih.govnih.gov These detailed structural insights into the bound state of a nikkomycin provide a clear rationale for the essential nature of its constituent parts.
Conformational Analysis in Solution (e.g., NMR Spectroscopy, pH Titration Studies)
To understand how this compound behaves before it binds to its target, its structure in an aqueous environment has been investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and pH titration studies. cuny.eduresearchgate.net These analyses provide a picture of the molecule's dynamic nature in solution.
Information on the conformation of this compound in water was derived from pH titration studies where the chemical shifts of both exchangeable (like those on carboxyl and amino groups) and non-exchangeable protons (on the carbon skeleton) were carefully monitored across a range of pH values. cuny.eduresearchgate.net This technique allows researchers to infer changes in molecular shape as different functional groups become protonated or deprotonated. acs.org Further insights were gained from Nuclear Overhauser Effect (NOE) measurements, an NMR technique that detects protons that are close to each other in space, helping to define the molecule's three-dimensional shape. cuny.edu
Syn and Anti Conformations: The nucleoside moiety exhibits both syn and anti conformations, which describe the rotation of the heterocyclic base relative to the sugar ring. The coexistence of these two forms in solution underscores the molecule's rotational freedom. cuny.edu
Pentose (B10789219) Ring Flexibility: During pH titration, conformational shifts were observed in the pentose (sugar) ring, indicating that its pucker and shape change in response to the ionization state of the molecule. cuny.edu
Bond Rotation: Conformational changes were also detected along the C4'-C5' bond, which connects the sugar ring to the exocyclic part of the aminohexuronic acid, further demonstrating the molecule's pliable nature. cuny.edu
This inherent flexibility may be crucial for its biological function, potentially allowing the molecule to adapt its shape to fit optimally into the rigid active site of the chitin synthase enzyme upon binding.
Correlation of Structural Modifications with Inhibitory Potency and Specificity
Structure-activity relationship (SAR) studies, which involve synthesizing and testing analogs with modified structures, have been vital in pinpointing which parts of the this compound molecule can be altered and how these changes impact its antifungal power. nih.govresearchgate.net
Modifications to the N-terminal amino acid have shown significant effects. For instance, the presence of a beta-methyl group on the N-terminal amino acid in dipeptide nikkomycins was found to protect the molecule from degradation by fungal peptidases, which can enhance its whole-cell activity. nih.gov Synthesis of analogs where the amino acid side chain was modified to S-aryl-L-cysteine derivatives also produced compounds with potent activity against chitin synthase. researchgate.net
The most studied structural modification is the difference in the nucleobase , which distinguishes this compound from Nikkomycin Z (which contains uracil). researchgate.net This single change has a marked effect on biological activity. In murine models of fungal diseases, Nikkomycin Z was found to be more effective than this compound. researchgate.net Further exploration through precursor-directed biosynthesis, where Streptomyces ansochromogenes was fed nicotinic acid, led to the production of two new analogs: Nikkomycin Px and Nikkomycin Pz. researchgate.net Bioassays showed that these new compounds had strong inhibitory activity against Candida albicans and were more stable than this compound and Z under various pH and temperature conditions. researchgate.net
| Compound | Key Structural Feature (Nucleobase) | Reported Activity/Properties |
|---|---|---|
| This compound | 4-formyl-4-imidazolin-2-one | Potent chitin synthase inhibitor. researchgate.net |
| Nikkomycin Z | Uracil | More effective in vivo than this compound against several fungal pathogens. researchgate.net |
| Nikkomycin Px | Pyridine-containing base (from nicotinic acid precursor) | Strong inhibitory activity against Candida albicans; more stable than this compound/Z. researchgate.net |
| Nikkomycin Pz | Pyridine-containing base (from nicotinic acid precursor) | Strong inhibitory activity against Candida albicans; more stable than this compound/Z. researchgate.net |
Computational and Molecular Modeling Approaches for Rational Design
Modern drug development increasingly relies on computational methods to guide the design of more potent and specific inhibitors. For this compound, the availability of high-resolution structural data for the enzyme-inhibitor complex provides an essential foundation for such rational design efforts. nih.gov
Cryo-electron microscopy structures of chitin synthase with the bound inhibitor Nikkomycin Z have provided an atomic-level map of the binding site. nih.gov These structures reveal the precise network of polar and hydrophobic interactions between the inhibitor and conserved amino acid residues of the enzyme. nih.gov For example, the pyridin-3-ol group of Nikkomycin Z was shown to pack against a specific tryptophan residue (W760 in S. cerevisiae Chs1) that guards the path to the membrane tunnel where the chitin polymer is thought to be translocated. nih.gov
This detailed structural knowledge allows for the use of molecular modeling and docking simulations. Researchers can computationally:
Simulate the binding of this compound to the active site to understand its specific interactions.
Design novel analogs with modified functional groups intended to form stronger or additional interactions with the enzyme, thereby increasing affinity and inhibitory potency.
Predict the potential activity of new designs before undertaking their chemical synthesis, saving time and resources.
By analyzing the existing inhibitor-bound structures, scientists can identify unexplored pockets or potential hydrogen-bonding partners within the active site, offering a clear path for the rational development of next-generation antifungal drugs based on the nikkomycin scaffold. researchgate.netnih.gov
Preclinical Biological Activity and Experimental Model Systems
In Vitro Antifungal Spectrum and Efficacy against Specific Fungal Pathogens
Nikkomycin (B1203212) X, a competitive inhibitor of chitin (B13524) synthase, demonstrates a varied spectrum of in vitro antifungal activity. Its efficacy is most pronounced against fungi that have a high chitin content in their cell walls, particularly during specific morphological phases.
Nikkomycin X has shown significant in vitro efficacy against dimorphic fungi, which are known for their high chitin content. asm.orgnih.gov Studies have consistently reported its potent activity against Coccidioides immitis and Blastomyces dermatitidis. asm.orgnih.govincacare.live For instance, in one study, the minimum inhibitory concentrations (MICs) of nikkomycins were determined for various fungi, highlighting their effectiveness against these dimorphic pathogens. asm.org Another report indicated that both this compound and Z were effective against C. immitis and B. dermatitidis in vitro. researchgate.net The fungicidal effect of Nikkomycin Z, a closely related compound, has been shown to exceed that of azoles and amphotericin B in some experimental models. incacare.live In a murine model of blastomycosis, Nikkomycin Z demonstrated good in vitro activity with a minimum inhibitory concentration (MIC) of 0.78 µg/ml and a minimal fungicidal concentration (MFC) of 3.1 µg/ml against B. dermatitidis. nih.govasm.org
Table 1: In Vitro Activity of Nikkomycins against Dimorphic Fungi
| Fungal Species | Nikkomycin Variant | MIC (µg/mL) | MFC (µg/mL) | Source(s) |
|---|---|---|---|---|
| Blastomyces dermatitidis | Nikkomycin Z | 0.78 | 3.1 | nih.govasm.org |
| Coccidioides immitis | Nikkomycin Z | 0.125-4 | 0.5->16 | asm.org |
The in vitro activity of this compound against yeasts and filamentous fungi is comparatively lower than its activity against dimorphic fungi. asm.orgnih.gov Studies have shown that it is less effective against Candida species and has little to no effect on the filamentous fungus Aspergillus fumigatus. asm.orgnih.gov Specifically, research has indicated that while Candida albicans shows some moderate susceptibility, other Candida species can be resistant to Nikkomycin Z in vitro. asm.org Similarly, Aspergillus species have been reported to be resistant to nikkomycins. asm.org One study found that this compound and Z were less effective against C. albicans and C. tropicalis and ineffective against several Aspergillus species, including A. fumigatus, A. flavus, and A. niger. researchgate.net However, it is noteworthy that infection of Aspergillus fumigatus with the polymycovirus AfuPmV-1 has been shown to sensitize the fungus to the effects of Nikkomycin Z. mdpi.comherts.ac.uk
Synergistic Interactions with Other Antifungal Agents in Model Systems
This compound exhibits synergistic or additive effects when combined with other classes of antifungal agents, a phenomenon that has been explored in various in vitro and in vivo models. This suggests a potential for combination therapies to enhance antifungal efficacy.
Significant synergistic interactions have been observed when this compound is combined with antifungal agents that target the cell membrane or cell wall glucan synthesis. nih.govnih.govresearchgate.net
Combination with Azoles (Cell Membrane Ergosterol Synthesis Inhibitors): Marked synergistic activity has been demonstrated in vitro when nikkomycins are combined with azoles, such as fluconazole (B54011) and itraconazole, against Candida albicans. nih.govnih.gov This synergistic effect was also observed against Coccidioides immitis. nih.gov The mechanism for this positive interaction may involve the disruption of membrane integrity by azoles, which could facilitate the cellular uptake of nikkomycin. nih.gov In vivo studies in a rat model of vaginal candidiasis showed that the combination of Nikkomycin Z and an azole was more effective than either drug used alone. nih.gov
Combination with Echinocandins (Glucan Synthesis Inhibitors): Synergism has also been reported between nikkomycins and echinocandins, such as papulacandin B, against Candida albicans. nih.govresearchgate.net Since echinocandins inhibit β-glucan synthesis, a key component of the fungal cell wall, the cell may attempt to compensate by increasing chitin production. mdpi.com The simultaneous inhibition of both chitin and glucan synthesis by combining nikkomycins and echinocandins leads to a more profound disruption of cell wall integrity. nih.govresearchgate.netmdpi.com This synergistic action has been demonstrated in both whole cells and regenerating protoplasts of C. albicans. nih.govresearchgate.net The combination of this compound and papulacandin B was found to be more effective at inhibiting chitin synthesis than the combination of Nikkomycin Z and papulacandin B. nih.govresearchgate.net More recent studies have also shown synergistic effects of Nikkomycin Z with caspofungin and micafungin (B1204384) against Candida albicans and Candida parapsilosis biofilms. oup.commdpi.com
Evaluation in Experimental Murine Models of Fungal Infections (Mechanism-focused)
This compound and the closely related Nikkomycin Z have been evaluated in various murine models of systemic fungal infections, demonstrating their therapeutic potential, particularly against dimorphic fungi. These studies underscore the mechanism of action, which relies on the inhibition of chitin synthesis in the parasitic phases of these fungi.
In murine models of coccidioidomycosis, histoplasmosis, and blastomycosis, nikkomycins were most effective against the highly chitinous dimorphic fungi Coccidioides immitis and Blastomyces dermatitidis. asm.orgnih.gov In a murine model of pulmonary coccidioidomycosis, Nikkomycin Z was shown to be more effective than this compound and superior to several azoles. nih.gov Furthermore, transmission electron microscopy revealed that Nikkomycin Z caused significant disruption to the cell wall and internal structure of the spherule-endospore phase of C. immitis in vitro, which is consistent with its mechanism of inhibiting chitin synthesis. asm.orgnih.gov In murine models of pulmonary blastomycosis, oral administration of Nikkomycin Z was well-tolerated and resulted in biological cure, with efficacy comparable to parenteral amphotericin B. nih.govasm.org Studies in a murine model of central nervous system coccidioidomycosis also showed that Nikkomycin Z significantly improved survival and reduced the fungal burden in the brain. asm.org
While effective against dimorphic fungi, the efficacy of nikkomycins in experimental candidiasis models was found to be lower. nih.gov
Broader Biological Applications in Non-Human Systems
The inhibitory action of nikkomycins on chitin synthase extends beyond medically important fungi, indicating potential applications in other biological systems where chitin is a crucial structural component. Nikkomycins are known to inhibit chitin synthesis in insects. researchgate.netnih.gov More specifically, Nikkomycin Z has been shown to inhibit the growth of Batrachochytrium dendrobatidis, a chytrid fungus that is a significant pathogen contributing to global amphibian declines. wikipedia.org In addition, lower concentrations of Nikkomycin Z were found to enhance the effectiveness of natural antimicrobial skin peptides in amphibians in vitro. wikipedia.org
Insecticidal and Acaricidal Activities
This compound, as a member of the nikkomycin group of antibiotics, is recognized for its potential as an inhibitor of chitin synthase in insects and acarids. researchgate.netresearchgate.net Chitin is a critical structural component of the exoskeleton in these arthropods, and its inhibition can disrupt the molting process, leading to mortality. patsnap.comresearchgate.netnumberanalytics.com The mechanism of action involves competitive inhibition of the chitin synthase enzyme, which is responsible for polymerizing N-acetylglucosamine to form chitin. patsnap.comglobalsciencebooks.info This disruption of the exoskeleton formation makes insects and mites more vulnerable to environmental stresses and unable to properly grow and develop. numberanalytics.com
While the nikkomycin class of compounds, including the related polyoxins, has been explored for use against arthropod pests in agriculture, specific research detailing the insecticidal and acaricidal efficacy of this compound is limited in publicly available literature. researchgate.netglobalsciencebooks.info General studies on chitin synthase inhibitors have demonstrated their effectiveness as a targeted approach for pest management, as chitin is not present in vertebrates, suggesting a high degree of selectivity. researchgate.netpatsnap.com Bioassays for insecticide resistance often determine the lethal concentration required to kill 50% of a test population (LC50), but such specific values for this compound against key insect and acarid pests are not readily found in published research. nih.gov Further investigation is required to quantify the specific activity of this compound against a range of insect and mite species of agricultural importance.
Potential in Agricultural Plant Pathogen Control
This compound has demonstrated notable in vitro activity against a variety of phytopathogenic fungi, primarily those with a high chitin content in their cell walls. researchgate.netusda.gov As a competitive inhibitor of chitin synthase, this compound disrupts the synthesis of this essential cell wall polymer, leading to fungal cell lysis. globalsciencebooks.info
Research has shown that this compound is particularly effective against certain dimorphic fungi. researchgate.netusda.govnih.gov In a comparative study, the in vitro activity of this compound was evaluated against several fungal species. The results indicated significant inhibitory action against pathogens such as Blastomyces dermatitidis and Coccidioides immitis. researchgate.netusda.gov However, its efficacy was found to be lower against yeasts and some filamentous fungi. researchgate.netusda.govnih.govresearchgate.net For instance, this compound was less effective against Candida albicans, Candida tropicalis, and Fusarium oxysporum, and was found to be ineffective against several species of Aspergillus. researchgate.net
The potential for this compound in agricultural applications lies in its ability to control plant diseases caused by susceptible fungal pathogens. patsnap.com For example, polyoxins, which are structurally and functionally related to nikkomycins, have been used to control fungal diseases on various crops. nih.gov While specific field trial data for this compound on crop protection is not extensively documented in the available literature, its demonstrated in vitro activity suggests a potential role in integrated pest management strategies. One study noted the potential of nikkomycins as antifungal agents against plant pathogens like Mucor hiemalis and Rhizopus circinans, though the specific data was for Nikkomycin Z. patsnap.com
The following table summarizes the in vitro activity of this compound against various fungal organisms based on available research findings.
| Fungus | This compound MIC (μg/mL) | Reference |
| Blastomyces dermatitidis (yeast phase) | 1.0-4.0 | usda.gov |
| Coccidioides immitis (spherule phase) | 0.5-1.0 | usda.gov |
| Candida albicans | >128 | usda.gov |
| Aspergillus fumigatus | >128 | usda.gov |
Advanced Analytical and Methodological Approaches in Nikkomycin X Research
Chromatographic Separation and Purification Techniques (e.g., HPLC)
The separation and purification of Nikkomycin (B1203212) X from fermentation broths present a significant challenge, primarily due to the presence of structurally similar analogues, most notably Nikkomycin Z. nih.govnih.gov The development of high-performance liquid chromatography (HPLC) methods has been instrumental in overcoming this obstacle.
Early attempts using standard reversed-phase (RP) C-8 and C-18 HPLC columns with mobile phases like aqueous trifluoroacetic acid failed to achieve baseline separation of Nikkomycin X and Z. nih.govtandfonline.com This difficulty spurred the development of more innovative chromatographic strategies.
One novel approach is "chemochromatography," a reactive form of HPLC. This method involves the addition of 1.0% sodium bisulfite to the mobile phase. The bisulfite selectively reacts with the aldehyde group of this compound within the column, forming a polar bisulfite addition product. This in-situ derivatization increases the polarity of this compound, allowing it to be separated from the non-reactive Nikkomycin Z. nih.gov
Another successful strategy employs ion-pair reversed-phase HPLC. A method utilizing a C-18 column with a mobile phase of 30 mM ammonium (B1175870) formate (B1220265) (pH 4.7) containing the ion-pairing agent heptanesulfonic acid (1 mM) has been shown to achieve baseline resolution of this compound and Z. tandfonline.comnih.gov The combination of the C-18 stationary phase and the specific ion-pairing mobile phase was critical for this effective separation. tandfonline.com
Table 1: Comparison of HPLC Methods for this compound Separation
| Method | Column Type | Mobile Phase Composition | Principle of Separation | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Chemochromatography | Reversed-Phase C18 | Aqueous trifluoroacetic acid with 1.0% sodium bisulfite | In-column chemical reaction forms a polar adduct with this compound, altering its retention time. | Analytical and preparative separation of this compound and Z. | nih.gov |
| Ion-Pair Chromatography | Reversed-Phase C18 | 30 mM Ammonium Formate (pH 4.7) with 1 mM heptanesulfonic acid | Ion-pairing agent interacts with the charged molecules, improving resolution on the C-18 column. | Baseline resolution of this compound and Z. | tandfonline.comnih.gov |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The precise chemical structure of this compound and its analogues has been determined through the combined application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to establish the molecular formula. nih.gov For instance, the molecular formula of a related analogue, Nikkomycin Px, was determined to be C20H25N5O9 by analyzing its mass-to-charge ratio and fragmentation patterns. nih.gov
Two-dimensional NMR techniques are essential for elucidating the detailed connectivity of the atoms within the molecule. nih.gov A suite of NMR experiments, including 1H-NMR, 13C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of proton and carbon signals. nih.gov This comprehensive analysis confirms the identity of the constituent parts of this compound: the amino acid moiety (hydroxypyridylhomethreonine), the 5-aminohexuronic acid, and the unique nucleoside base, 4-formyl-4-imidazolin-2-one. nih.govnih.gov The comparison of NMR spectra between different nikkomycins, such as X and Z, helps to pinpoint structural differences, like the nature of the nucleoside base. nih.gov
Table 2: Spectroscopic Techniques in this compound Research
| Technique | Application | Information Obtained | Reference(s) |
|---|---|---|---|
| ESI-MS/MS | Molecular Weight Determination | Provides exact molecular mass and molecular formula (e.g., C20H25N5O9 for Nikkomycin Px). Reveals fragmentation patterns for structural clues. | nih.govnih.govresearchgate.net |
| 1H-NMR | Proton Environment Analysis | Identifies the number and type of hydrogen atoms and their neighboring atoms. | nih.gov |
| 13C-NMR | Carbon Skeleton Analysis | Determines the number and type of carbon environments in the molecule. | nih.gov |
| 2D-NMR (COSY, HSQC, HMBC) | Structural Connectivity | Elucidates the complete bonding framework by correlating proton-proton (COSY) and proton-carbon (HSQC, HMBC) interactions. | nih.govnih.gov |
Biochemical and Enzymatic Assay Development for Chitin (B13524) Synthase Activity
As a competitive inhibitor of chitin synthase, the biological activity of this compound is quantified using biochemical and enzymatic assays. nih.govresearchgate.net These assays are fundamental for determining inhibitory potency (e.g., Ki or IC50 values) and for screening new potential antifungal agents. mdpi.comnih.gov
The standard assay for chitin synthase activity involves measuring the incorporation of a radiolabeled substrate, typically UDP-[¹⁴C]-N-acetylglucosamine, into an insoluble chitin polymer. nih.gov The enzyme source is often a crude extract from fungal or yeast cells, such as Saccharomyces cerevisiae, Candida albicans, or Sclerotiorum sclerotiorum. nih.govmdpi.comnih.gov After incubation, the radiolabeled chitin product is separated by filtration and the amount of incorporated radioactivity is measured using a liquid scintillation counter. nih.gov
Research has shown that different chitin synthase isozymes can exhibit varying sensitivity to nikkomycins. For example, in Saccharomyces cerevisiae, chitin synthetase 1 (Chs1) was found to be more sensitive to nikkomycins than chitin synthetase 2 (Chs2), with differences in Ki values reaching up to three orders of magnitude depending on assay conditions. nih.gov The inhibition constant (Ki) for Nikkomycin Z against Candida albicans Chs2 (CaChs2) was determined to be 1.5 ± 0.5 μM. nih.gov More recently, non-radioactive, high-throughput compatible assays have been developed to facilitate the screening of new chitin synthase inhibitors. nih.gov
Table 3: Examples of Chitin Synthase Inhibition by Nikkomycins
| Enzyme Source | Nikkomycin Analogue | Assay Method | Measured Potency | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae Chs1 & Chs2 | This compound, Nikkomycin Z | Radioactive substrate incorporation | Competitive inhibition; Chs1 is more sensitive than Chs2. | nih.gov |
| Candida albicans Chs2 (CaChs2) | Nikkomycin Z | Radioactive substrate incorporation (UDP-[¹⁴C]GlcNAc) | Ki = 1.5 ± 0.5 μM | nih.gov |
| S. cerevisiae Chs1 | Nikkomycin Z | Not specified | Ki = 0.367 μM | researchgate.net |
| Sinorhizobium meliloti NodC (CHS model) | Nikkomycin Z | Non-radioactive HTS assay | Potent competitive inhibitor | nih.gov |
Genetic Engineering and Molecular Biology Techniques for Biosynthetic Studies
Molecular biology and genetic engineering have been pivotal in unraveling the biosynthetic pathway of this compound. The entire nikkomycin biosynthetic gene cluster (NIK cluster) has been cloned and identified in producing organisms like Streptomyces ansochromogenes. nih.govnih.gov This cluster contains all the genes necessary for the synthesis of the nikkomycin molecule.
Specific genes within the cluster have been linked to the formation of the unique 4-formyl-4-imidazolin-2-one base of this compound. Studies have shown that the genes sanO, sanQ, and sanP are directly involved in its biosynthesis. nih.govnih.gov The functions of these genes have been confirmed through targeted genetic manipulation. For instance, creating a deletion mutant by disrupting sanO or sanQ in S. ansochromogenes results in the complete abolishment of this compound production, while the synthesis of Nikkomycin Z remains unaffected. nih.govnih.gov This strategy not only clarifies gene function but also allows for the creation of strains that selectively produce the clinically promising Nikkomycin Z. nih.govnih.gov
Table 4: Key Genes in this compound Biosynthesis
| Gene(s) | Organism | Function | Method of Study | Outcome of Manipulation | Reference(s) |
|---|---|---|---|---|---|
| sanO, sanQ, sanP | Streptomyces ansochromogenes | Involved in the biosynthesis of the imidazolone (B8795221) moiety of this compound. | Gene disruption (knockout) | Abolished this compound production; no effect on Nikkomycin Z production. | nih.govnih.govnih.gov |
| NIK gene cluster | Streptomyces ansochromogenes | Entire biosynthetic pathway for nikkomycins. | Gene cluster duplication and integration | Increased overall nikkomycin production. | nih.gov |
| sanL | Streptomyces ansochromogenes | Involved in peptidyl moiety biosynthesis. | Gene inactivation and precursor feeding (mutasynthesis) | Production of novel nikkomycin analogues (Px and Pz). | nih.gov |
Future Directions and Emerging Research Paradigms for Nikkomycin X
Discovery of Novel Biosynthetic Pathways and Enzymes in Underexplored Microorganisms
The biosynthesis of Nikkomycin (B1203212) X is a complex process orchestrated by a dedicated gene cluster within Streptomyces species. Future research aims to identify and characterize novel biosynthetic pathways and enzymes involved in nikkomycin production, potentially from underexplored microbial sources. This exploration could uncover new enzymatic machinery for modifying the nikkomycin scaffold or for producing novel analogs. For instance, studies on the nikkomycin biosynthetic gene cluster have identified key enzymes like NikQ (a heme-associated monooxygenase involved in histidine hydroxylation) and NikP1 (a carrier protein) researchgate.net. Understanding the precise roles and mechanisms of these enzymes, and searching for similar or novel enzymes in other microorganisms, could lead to the discovery of new pathways for producing related compounds or for engineering more efficient nikkomycin production systems. The identification of novel enzymes involved in specific modifications, such as those responsible for forming the unique imidazolone (B8795221) base found in Nikkomycin X researchgate.net, could also pave the way for synthetic biology approaches.
Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles
Building upon the established structure-activity relationships (SAR) of nikkomycins, a significant future direction involves the rational design and synthesis of next-generation analogues. The goal is to develop compounds with improved biological profiles, such as enhanced potency, broader spectrum of activity, better pharmacokinetic properties, and increased stability. For example, novel nikkomycin analogues like nikkomycin Px and Pz have been developed, demonstrating similar antifungal activities to this compound and Z but with significantly improved stability under various pH and temperature conditions oup.comresearchgate.netnih.gov. Research efforts are focused on modifying specific parts of the nikkomycin molecule, such as the nucleoside moiety or the peptidyl side chain, to optimize interactions with chitin (B13524) synthase or to explore new targets. Computational design, molecular docking, and structure-guided drug design are crucial tools in this endeavor, aiming to create derivatives that are more effective against resistant fungal strains or possess reduced off-target effects.
Exploration of Unconventional Biological Targets and Modes of Action
While this compound is primarily known as a chitin synthase inhibitor, emerging research suggests the possibility of exploring unconventional biological targets and modes of action. Although chitin synthase is the main target, understanding if and how this compound might interact with other cellular components or pathways could reveal new therapeutic strategies. For instance, studies investigating the broader impact of cell wall biosynthesis inhibitors on fungal physiology are ongoing. While specific research detailing unconventional targets for this compound is limited, the general exploration of how disrupting cell wall synthesis might indirectly affect other essential fungal processes, such as signaling pathways or nutrient uptake, is a promising area. Future research could investigate potential interactions with fungal membrane proteins, metabolic enzymes, or even virulence factors, which could lead to a more comprehensive understanding of its biological effects beyond direct chitin synthase inhibition.
Leveraging this compound as a Probe for Fundamental Fungal Cell Biology Research
This compound serves as a valuable tool for fundamental research into fungal cell biology, particularly concerning cell wall dynamics and chitin synthesis. Its specific inhibition of chitin synthase allows researchers to dissect the roles of chitin in various fungal processes, including cell wall construction, morphogenesis, and pathogenesis. For example, studies using Nikkomycin have helped elucidate the complex organization of fungal cell walls, demonstrating how chitin and β-glucan interact and how their synthesis is regulated biorxiv.orgfrontiersin.orgresearchgate.netnih.gov. By applying this compound, scientists can investigate the consequences of chitin synthesis disruption on fungal growth, hyphal extension, spore formation, and the response to environmental stresses. This makes this compound an indispensable probe for understanding essential fungal life processes and for identifying new targets for antifungal drug development.
Expanding Applications in Agricultural and Veterinary Mycology Beyond Current Scope
This compound and related nikkomycins possess inherent antifungal and insecticidal properties, suggesting significant potential for expanded applications in agricultural and veterinary mycology. While their use in crop protection and animal health is not as widespread as some other antifungals, ongoing research is exploring these avenues. In agriculture, chitin synthase inhibitors, including nikkomycins, are recognized for their potential to control fungal plant pathogens mdpi.comnih.gov. Their ability to inhibit chitin synthesis, a process crucial for fungal cell wall integrity, makes them candidates for developing eco-friendly biofungicides. Furthermore, their insecticidal activity could be leveraged for integrated pest management strategies. In veterinary mycology, the efficacy of nikkomycins against certain fungal infections in animals, such as coccidioidomycosis in dogs, has been noted researchgate.netnih.gov. Future research could focus on developing specific formulations and application methods for agricultural and veterinary use, addressing challenges like bioavailability and spectrum of activity against a wider range of relevant pathogens.
常见问题
Q. What experimental models are most appropriate for studying Nikkomycin X’s antifungal activity, and how do they differ in sensitivity?
Methodological Answer: Use in vitro assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against reference fungal strains like Candida albicans and Aspergillus fumigatus. Compare with in vivo models (e.g., murine systemic candidiasis) to assess pharmacokinetic-pharmacodynamic (PK/PD) correlations. Sensitivity variations arise from species-specific chitin synthase isoform expression and membrane permeability .
Q. How should researchers validate chitin synthase inhibition as the primary mechanism of this compound?
Methodological Answer: Employ enzyme inhibition assays with purified chitin synthase isoforms (e.g., CHS1, CHS2) and measure UDP-N-acetylglucosamine depletion via HPLC. Pair with genetic approaches (e.g., CRISPR-Cas9 knockout of CHS genes in fungal strains) to confirm target specificity .
Q. What controls are essential in cytotoxicity assays for this compound?
Methodological Answer: Include mammalian cell lines (e.g., HEK-293) as negative controls to assess off-target effects. Use known cytotoxic agents (e.g., amphotericin B) as positive controls. Normalize data to cell viability via MTT or resazurin assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in biofilm-associated infections?
Methodological Answer: Optimize biofilm models by varying extracellular matrix components (e.g., β-glucans) and oxygenation levels to mimic host niches. Use confocal microscopy with fluorescent probes (e.g., Calcofluor White) to quantify chitin deposition post-treatment. Discrepancies may stem from biofilm maturity or strain-specific resistance mechanisms .
Q. What strategies mitigate fungal resistance to this compound in longitudinal studies?
Methodological Answer: Serial passage assays under sub-MIC this compound pressure can identify resistance mutations. Combine with whole-genome sequencing to detect mutations in CHS genes or efflux pump regulators. Pair this compound with β-glucan synthase inhibitors (e.g., caspofungin) to delay resistance .
Q. How should omics data (transcriptomic/proteomic) be integrated to elucidate this compound’s off-target effects?
Methodological Answer: Perform RNA-seq on treated vs. untreated fungal cells, followed by pathway enrichment analysis (e.g., KEGG, GO). Validate proteomic shifts via LC-MS/MS and cross-reference with genetic interaction networks (e.g., STRING). Prioritize conserved pathways linked to cell wall stress .
Data Contradiction and Reproducibility
Q. Why do MIC values for this compound vary across studies, and how can standardization be improved?
Methodological Answer: Variability arises from differences in culture media (e.g., RPMI vs. Sabouraud dextrose broth), inoculum size, and endpoint criteria (e.g., 50% vs. 90% growth inhibition). Adopt CLSI/EUCAST guidelines for antifungal susceptibility testing and report detailed protocols in supplementary materials .
Q. How can researchers address poor in vivo efficacy despite strong in vitro activity for this compound?
Methodological Answer: Evaluate bioavailability via plasma pharmacokinetics (LC-MS) and tissue penetration assays. Modify formulations (e.g., liposomal encapsulation) to enhance stability. Consider host immune interactions by using immunocompromised murine models .
Methodological Frameworks
Q. What FINER criteria apply when designing a study on this compound’s synergistic combinations?
Methodological Answer: Ensure the research question is Feasible (e.g., accessible combinatorial libraries), Interesting (novel mechanisms like dual cell wall targeting), Novel (untested drug pairs), Ethical (low mammalian toxicity), and Relevant (rising antifungal resistance). Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
How to structure a PICOT question for clinical-translational studies on this compound?
Methodological Answer:
- P : Immunocompromised patients with invasive candidiasis.
- I : this compound monotherapy.
- C : Standard care (e.g., fluconazole).
- O : Mycological cure rate at 14 days.
- T : 28-day follow-up.
This framework ensures alignment with translational objectives and regulatory requirements .
Data Presentation and Ethics
Q. What guidelines ensure ethical reporting of preclinical data for this compound?
Methodological Answer: Follow NIH guidelines for experimental rigor: disclose sample sizes, randomization methods, and blinding protocols. Use ARRIVE 2.0 checklists for animal studies. Include raw data (e.g., colony counts, histopathology images) in supplementary files .
Q. How should researchers handle large-scale omics datasets in publications on this compound?
Methodological Answer: Deposit raw sequencing data in public repositories (e.g., NCBI SRA). Summarize processed data (e.g., DEG tables) in main figures, while detailed workflows (e.g., Bioinformatic pipelines) belong in supplementary methods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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